Bromo-PEG2-alcohol

Beschreibung

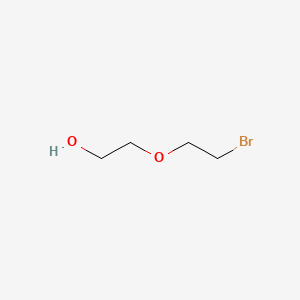

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromoethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOJLOUPDKBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-17-3 | |

| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-66-4 | |

| Record name | 2-(2-bromoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-alcohol, systematically named 2-(2-bromoethoxy)ethanol, is a heterobifunctional molecule widely utilized as a linker in the fields of drug delivery and proteomics. Its structure incorporates a short polyethylene (B3416737) glycol (PEG) spacer, a reactive terminal bromide, and a versatile hydroxyl group. This unique combination of features makes it an invaluable tool for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.

The hydrophilic di(ethylene glycol) backbone enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, a crucial property for biological applications. The terminal bromide acts as an excellent leaving group in nucleophilic substitution reactions, allowing for facile conjugation to various nucleophiles, particularly thiols. Concurrently, the primary hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the attachment of payloads, targeting moieties, or other functional groups. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-bromoethoxy)ethanol | |

| Synonyms | This compound, Br-PEG2-OH | |

| CAS Number | 57641-66-4 | |

| Molecular Formula | C₄H₉BrO₂ | |

| Molecular Weight | 169.02 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 228.9 ± 15.0 °C (Predicted) | |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.32 ± 0.10 (Predicted) | |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

Spectroscopic Data

While specific spectra for this compound are not publicly available in research literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and similar molecules.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different chemical environments of the protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.80 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~ 3.70 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~ 3.65 | Triplet | 2H | HO-CH₂-CH₂-O- |

| ~ 3.55 | Triplet | 2H | HO-CH₂-CH₂-O- |

| ~ 2.50 (broad) | Singlet | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display four signals for the four unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~ 72 | -O-C H₂-CH₂-Br |

| ~ 70 | HO-CH₂-C H₂-O- |

| ~ 61 | HO-C H₂-CH₂-O- |

| ~ 30 | -O-CH₂-C H₂-Br |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 (broad) | O-H stretch | Alcohol |

| 3000-2850 | C-H stretch | Alkane |

| 1150-1085 | C-O stretch | Ether |

| 1075-1000 | C-O stretch | Primary Alcohol |

| 690-515 | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the cleavage of the C-O and C-C bonds of the ethylene (B1197577) glycol units.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a variety of chemical transformations at either the bromide or the hydroxyl terminus.

Reactions at the Bromide Terminus

The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable site for conjugation. This reaction typically proceeds via an SN2 mechanism.

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG2-alcohol, also known as 2-(2-bromoethoxy)ethanol, is a valuable heterobifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug delivery systems. Its structure incorporates a hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility, a reactive terminal bromide for nucleophilic substitution, and a hydroxyl group amenable to further chemical modification. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering practical experimental protocols and expected analytical data to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 57641-66-4[1] |

| Molecular Formula | C₄H₉BrO₂[1] |

| Molecular Weight | 169.02 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and common organic solvents |

| Storage Conditions | -20°C for long-term storage |

| IUPAC Name | 2-(2-bromoethoxy)ethanol |

| Synonyms | Br-PEG2-OH, this compound |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective monobromination of diethylene glycol. A common challenge is to control the reaction to minimize the formation of the dibrominated byproduct. The following protocol describes a representative method using hydrobromic acid as the brominating agent.

Experimental Protocol: Synthesis via Monobromination of Diethylene Glycol

This protocol is a representative procedure based on established methods for the bromination of glycols.

Materials:

-

Diethylene glycol

-

Hydrobromic acid (48% aqueous solution)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve diethylene glycol (1 equivalent) in toluene.

-

Addition of Reagents: Add hydrobromic acid (48% aq., 1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.81 | Triplet | 2H | Br-CH ₂-CH₂-O- |

| ~3.75 | Triplet | 2H | Br-CH₂-CH ₂-O- |

| ~3.68 | Triplet | 2H | -O-CH ₂-CH₂-OH |

| ~3.60 | Triplet | 2H | -O-CH₂-CH ₂-OH |

| ~2.50 | Singlet | 1H | -OH |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~72.5 | -O-C H₂-CH₂-OH |

| ~71.0 | Br-CH₂-C H₂-O- |

| ~61.5 | -O-CH₂-C H₂-OH |

| ~30.5 | Br-C H₂-CH₂-O- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 169/171 | [M+H]⁺ (isotopic pair for Bromine) |

| 151/153 | [M-OH]⁺ (isotopic pair for Bromine) |

| 89 | [M-Br]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

The following diagram outlines the key steps in the characterization of the final product.

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in various applications:

-

PROTACs (Proteolysis Targeting Chimeras): The hydroxyl and bromide functionalities serve as orthogonal handles for conjugating an E3 ligase ligand and a target protein ligand, respectively.[2] The PEG spacer provides optimal length and flexibility for the formation of the ternary complex.

-

Antibody-Drug Conjugates (ADCs): The bromo group can react with thiol groups on antibodies to form stable thioether linkages for the attachment of cytotoxic payloads.

-

Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and reduce non-specific binding.

-

Synthesis of Functionalized Polymers: The terminal hydroxyl group can be used as an initiation site for polymerization, while the bromo group allows for post-polymerization modification.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data are intended to be representative and may require optimization for specific laboratory conditions and applications.

References

A Technical Guide to the Solubility of Bromo-PEG2-alcohol in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG2-alcohol, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective application in various experimental and developmental workflows.

This compound, also known as 2-(2-bromoethoxy)ethanol, possesses a chemical structure that imparts a degree of hydrophilicity, influencing its behavior in different solvent systems. The molecule incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance aqueous solubility.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Synonyms | 2-(2-bromoethoxy)ethanol, Br-PEG2-OH |

| CAS Number | 57641-66-4 |

| Molecular Formula | C4H9BrO2 |

| Molecular Weight | 169.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 228.9 ± 15.0 °C (Predicted) |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Classification | Expected Solubility |

| Water | Aqueous | Soluble/Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble/Miscible |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble/Miscible |

| Dichloromethane (DCM) | Halogenated Organic | Soluble/Miscible |

| Ethanol | Polar Protic | Soluble/Miscible |

| Methanol | Polar Protic | Soluble/Miscible |

Note: This table is based on the general properties of short-chain PEGylated molecules. It is strongly recommended to empirically determine the solubility for specific applications and concentrations.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a compound such as this compound in various solvents. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

-

Quantification: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Caption: Workflow for equilibrium solubility determination.

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of Bromo-PEG2-alcohol in bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its reactivity, offers quantitative data for experimental design, and provides detailed protocols for its use.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, flanked by a reactive bromo group at one terminus and a versatile hydroxyl group at the other.[3][4]

The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to biomolecules.[4] The short PEG2 spacer enhances aqueous solubility of the resulting conjugate, a critical attribute for many biopharmaceutical applications.[3] The terminal hydroxyl group offers a secondary site for further chemical modification, allowing for the construction of more complex bioconjugates.[4]

Mechanism of Action: The SN2 Reaction

The primary mechanism of action for the bioconjugation of this compound is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this reaction, a nucleophilic functional group on a biomolecule attacks the carbon atom attached to the bromine atom of the this compound. This leads to the displacement of the bromide ion and the formation of a stable covalent bond between the biomolecule and the PEG linker.

The most common and preferred target for this reaction in bioconjugation is the thiol group (-SH) of a cysteine residue within a protein or peptide.[2] Under mildly basic conditions, the thiol group is deprotonated to form a highly nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the C-Br bond, forming a stable thioether linkage.[5]

Figure 1: SN2 reaction mechanism of this compound with a cysteine thiolate.

While cysteine's thiol group is the primary target, other nucleophilic side chains on proteins, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, can also react with this compound, although generally under more forcing conditions (e.g., higher pH).[6] The higher nucleophilicity of the thiolate anion at physiological pH allows for a high degree of selectivity for cysteine residues.

Quantitative Data on Conjugation Efficiency

The efficiency of conjugation with Bromo-PEG-alcohol linkers is influenced by several factors, including pH, the molar ratio of the linker to the protein, and the accessibility of the target residue.

Effect of pH and Molar Ratio

The pH of the reaction buffer is a critical parameter for controlling the conjugation efficiency to cysteine residues. A pH range of 7.0-8.5 is generally optimal for promoting the formation of the more nucleophilic thiolate anion while minimizing side reactions with other amino acid residues. The molar excess of the Bromo-PEG-alcohol linker over the protein is also a key factor in driving the reaction to completion.

| pH | Reaction Time (hours) | Molar Ratio (Bromo-PEG6-alcohol:Protein) | Conjugation Efficiency (%) |

| 6.5 | 4 | 20:1 | 35 |

| 7.0 | 4 | 20:1 | 60 |

| 7.5 | 4 | 20:1 | 85 |

| 8.0 | 4 | 20:1 | 92 |

| 8.5 | 4 | 20:1 | 95 |

| 7.5 | 6 | 5:1 | 55 |

| 7.5 | 6 | 10:1 | 78 |

| 7.5 | 6 | 20:1 | 90 |

| 7.5 | 6 | 50:1 | 96 |

Table 1: Effect of pH and Molar Ratio on Conjugation Efficiency to a Cysteine Residue. Data is generalized for Bromo-PEG-alcohol linkers and provides a guide for reaction condition optimization.

Impact of PEG Linker Length on Steric Hindrance

The length of the PEG linker can significantly impact the conjugation efficiency, particularly when the target cysteine residue is located in a sterically hindered environment. Longer PEG chains can provide the necessary reach to access buried residues.

| Linker | Relative Position of Target Cysteine | Conjugation Efficiency (%) |

| This compound | Buried | 15 |

| Bromo-PEG6-alcohol | Buried | 45 |

| Bromo-PEG12-alcohol | Buried | 80 |

| Bromo-PEG6-alcohol | Exposed | 98 |

Table 2: Comparison of Different Bromo-PEG-alcohol Linker Lengths on Overcoming Steric Hindrance.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a cysteine-containing protein or peptide. Optimization of these protocols may be necessary for specific applications.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol is adapted from methodologies for longer Bromo-PEG-alcohol chains and should be optimized for this compound.

Materials:

-

Cysteine-containing protein

-

This compound

-

Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Solution: 1 M N-acetylcysteine in conjugation buffer

-

Desalting column (e.g., PD-10)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide.

-

Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.

-

-

PEGylation Reaction:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., deionized water, DMSO) immediately before use.

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and quenching agent by buffer exchange into PBS using a desalting column or by dialysis.

-

For higher purity, size-exclusion chromatography (SEC) can be employed to separate the PEGylated protein from any remaining unconjugated protein.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

-

Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the conjugate and determine the degree of PEGylation.[7]

-

Assess the purity of the conjugate using HPLC-based methods (e.g., SEC-HPLC or RP-HPLC).[8]

-

Figure 2: General experimental workflow for protein conjugation with this compound.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This compound is a valuable building block in the synthesis of PROTACs, where it serves as a linker to connect a target protein binder to an E3 ligase ligand.[1][9]

General Strategy:

The synthesis typically involves a multi-step process:

-

Covalent attachment of the first ligand (either the target protein binder or the E3 ligase ligand) to the bromo-end of the this compound via a nucleophilic substitution reaction.

-

Activation of the terminal hydroxyl group of the resulting ligand-PEG2-alcohol intermediate.

-

Coupling of the activated intermediate with the second ligand to form the final PROTAC molecule.

Figure 3: Logical workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a versatile and effective heterobifunctional linker for bioconjugation. Its mechanism of action, primarily through an SN2 reaction with cysteine residues, allows for the site-specific modification of proteins and peptides. The efficiency of this conjugation is dependent on key experimental parameters such as pH and molar ratio, which can be optimized to achieve desired outcomes. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this compound in their bioconjugation strategies, contributing to the advancement of novel therapeutics and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Bromo-PEG-alcohol | AxisPharm [axispharm.com]

- 4. This compound, 57641-66-4 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of Bromo-PEG2-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bromo-PEG2-alcohol (CAS: 57641-66-4), a bifunctional linker commonly utilized in bioconjugation and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 2-(2-bromoethoxy)ethan-1-ol

-

Molecular Formula: C₄H₉BrO₂[1]

-

Molecular Weight: 169.02 g/mol [1]

Spectroscopic Data

Precise spectroscopic data is crucial for the verification of the chemical structure and purity of this compound. The following tables summarize the expected quantitative data from NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. The ethylene (B1197577) glycol backbone of PEG compounds typically shows a characteristic broad signal around 3.6 ppm in ¹H NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | t | 2H | Br-CH₂ -CH₂-O- |

| ~3.65 | t | 2H | Br-CH₂-CH₂ -O- |

| ~3.75 | t | 2H | -O-CH₂ -CH₂-OH |

| ~3.60 | t | 2H | -O-CH₂-CH₂ -OH |

| ~2.50 | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~72.0 | Br-CH₂-C H₂-O- |

| ~61.0 | -O-CH₂-C H₂-OH |

| ~70.0 | -O-C H₂-CH₂-OH |

| ~30.0 | Br-C H₂-CH₂-O- |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of similar intensity separated by two mass units (due to ⁷⁹Br and ⁸¹Br isotopes) is expected for the molecular ion and any bromine-containing fragments. The following table lists the predicted mass-to-charge ratios (m/z) for common adducts in Electrospray Ionization (ESI) mass spectrometry.

Table 3: Predicted m/z Values for Common Adducts of this compound

| Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M+H]⁺ | 169.98 | 171.98 |

| [M+Na]⁺ | 191.96 | 193.96 |

| [M+K]⁺ | 207.93 | 209.93 |

| [M+NH₄]⁺ | 187.01 | 189.01 |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the chemical structure and assess the purity of this compound.

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

- ¹H NMR:

- Pulse Program: Standard single-pulse (zg30).

- Number of Scans: 16-64 to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): 1-5 seconds.

- Temperature: 298 K.

- ¹³C NMR:

- Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

- Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

- Relaxation Delay (d1): 2 seconds.

- Temperature: 298 K.

3. Data Analysis:

- Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

- Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Electrospray Ionization - Mass Spectrometry (ESI-MS) Protocol

Objective: To confirm the molecular weight of this compound.

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. For enhanced ionization, 0.1% formic acid can be added to the mobile phase to promote protonation ([M+H]⁺).

2. Instrument Parameters (ESI-Time of Flight (TOF) Mass Spectrometer):

- Ionization Source:

- Ionization Mode: Positive ion mode.

- Capillary Voltage: 3.5 - 4.5 kV.

- Nebulizer Gas (Nitrogen) Pressure: 1-2 bar.

- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

- Drying Gas Temperature: 180 - 250 °C.

- Mass Analyzer (TOF):

- Mass Range: m/z 50 - 500.

- Acquisition Rate: 1 spectrum/second.

3. Data Analysis:

- Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of this compound (e.g., [M+H]⁺, [M+Na]⁺).

- Verify the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).

- Compare the experimental m/z values with the calculated theoretical values.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to Bromo-PEG2-alcohol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-alcohol, a bifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, reaction mechanisms, and provides step-by-step experimental protocols for its application.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a terminal hydroxyl group. The hydrophilic 2-unit PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2][3] The key attributes of this reagent are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57641-66-4 | [4] |

| Molecular Weight | 169.02 g/mol | [4][5] |

| Molecular Formula | C4H9BrO2 | [4] |

| Appearance | Liquid | [5] |

| Purity | ≥95% - 98% | [1][6][7] |

| Storage Conditions | -20°C, protected from moisture and light | [1][5][7] |

Reaction Mechanisms and Applications

The utility of this compound stems from its two reactive functional groups. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization.[1][2][3][8]

Thiol-Alkylation for Site-Specific Protein Modification

The primary application of this compound is the site-specific modification of proteins and peptides at cysteine residues. The thiol group (-SH) of a cysteine is a potent nucleophile that readily reacts with the bromo group to form a stable thioether bond.[5][6] This reaction is highly efficient and specific under controlled pH conditions.[9]

The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) attacks the carbon atom attached to the bromine, displacing the bromide ion.

Amine Alkylation

This compound can also react with primary and secondary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[5] This reaction typically requires a higher pH to deprotonate the amine and is generally less specific than thiol alkylation.[7] Over-alkylation of primary amines to form tertiary amines can be a potential side reaction.[5]

Application in PROTAC Synthesis

Bromo-PEG-alcohol linkers are integral to the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[10][11][12] The PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound can be used to connect these two ligands, with its length and hydrophilicity influencing the efficacy of the resulting PROTAC.[10][13]

The general mechanism of PROTAC action is depicted below.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein

This protocol details the conjugation of this compound to a protein via a cysteine residue.

Materials:

-

Cysteine-containing protein or peptide

-

This compound

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) or 50 mM HEPES, pH 7.0-7.5, degassed

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[7]

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.[7] Remove the excess TCEP using a desalting column.

-

PEGylation Reaction:

-

Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water, DMSO).

-

Add a 10- to 50-fold molar excess of this compound to the reduced protein solution.[4][7] The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[4][7] Protect the reaction from light.

-

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.[5][7] Incubate for 1 hour at room temperature.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.[7]

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for a multi-step PROTAC synthesis.

Procedure:

-

Coupling of POI Ligand to this compound:

-

Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) and a base (e.g., potassium carbonate) in an anhydrous solvent like DMF.

-

Add this compound and heat the reaction mixture (e.g., 60°C) until the reaction is complete, monitoring by TLC or LC-MS.[14]

-

Purify the resulting POI-PEG2-alcohol intermediate.

-

-

Activation of the Terminal Hydroxyl Group:

-

The terminal alcohol of the intermediate is activated to facilitate reaction with the E3 ligase ligand. A common method is conversion to a mesylate.

-

Dissolve the POI-PEG2-alcohol intermediate in a suitable solvent (e.g., DCM) and cool to 0°C.

-

Add a base (e.g., triethylamine) followed by dropwise addition of methanesulfonyl chloride.[14]

-

Stir until the reaction is complete and purify the activated intermediate (POI-PEG2-OMs).

-

-

Coupling to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (containing a nucleophilic group) and a base in an anhydrous solvent.

-

Add the activated POI-PEG2-OMs intermediate and stir until the final PROTAC molecule is formed.

-

Purify the final PROTAC using an appropriate chromatographic method.

-

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual functionality enable a wide range of applications, from the site-specific PEGylation of biologics to the construction of sophisticated drug molecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development endeavors.

References

- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]

- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Bromo-PEG-alcohol | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Bromo-PEG2-alcohol: A Hydrophilic Linker Shaping the Future of Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. Bromo-PEG2-alcohol, a bifunctional hydrophilic linker, has emerged as a critical building block in the development of advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defined, short polyethylene (B3416737) glycol (PEG) chain imparts crucial physicochemical properties, enhancing the solubility, permeability, and pharmacokinetic profiles of complex drug conjugates. This technical guide provides a comprehensive overview of this compound, detailing its applications, relevant experimental protocols, quantitative performance data, and its role in modulating key signaling pathways.

Core Properties and Applications of this compound

This compound is a chemical entity featuring a two-unit polyethylene glycol spacer flanked by a reactive bromo group at one end and a hydroxyl group at the other. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a fundamental requirement in the synthesis of PROTACs and ADCs.

The primary role of the PEG moiety in this compound is to confer hydrophilicity to the overall drug conjugate. Many potent cytotoxic agents and protein-targeting ligands are hydrophobic, leading to poor aqueous solubility, aggregation, and unfavorable pharmacokinetic properties. The incorporation of the hydrophilic PEG2 linker can mitigate these challenges, improving the drug's developability.[1][2]

In PROTACs: this compound serves as a bridge connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The short and defined nature of the PEG2 linker allows for precise spatial orientation of the two ligands, which can be optimized to achieve potent and selective protein degradation.

In ADCs: This linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic character of the PEG2 spacer can help to overcome the hydrophobicity of the payload, enabling the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their stability and pharmacokinetic profiles.[5][6]

Quantitative Data on Drugs Utilizing PEG2 Linkers

The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for a PROTAC utilizing a PEG2 linker.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BTK-CBM PROTAC-7 | BTK | VHL binder VH032 | PEG2 | K562 | 136 | 88 | [7] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of drug candidates. Below are representative protocols for the synthesis of a PROTAC and an ADC, which can be adapted for the use of this compound.

Protocol 1: Synthesis of a PROTAC using a Bromo-PEG-alcohol Linker

This protocol describes a general multi-step synthesis of a PROTAC, exemplified by the synthesis of a BRD4-targeting PROTAC. This process involves the initial coupling of the protein of interest (POI) ligand to the bromo-end of the PEG linker, followed by activation of the terminal alcohol and subsequent coupling to the E3 ligase ligand.[8]

Step 1: Williamson Ether Synthesis to Couple POI Ligand

-

To a solution of a JQ1 derivative (a BRD4 inhibitor with a phenolic hydroxyl group, 1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers and purify by column chromatography to obtain the JQ1-PEG2-alcohol intermediate.

Step 2: Mesylation of the Terminal Alcohol

-

Dissolve the JQ1-PEG2-alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Add triethylamine (B128534) (TEA, 2.0 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate to yield the JQ1-PEG2-OMs intermediate, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution to Couple E3 Ligase Ligand

-

To a solution of pomalidomide (B1683931) (an E3 ligase ligand, 1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Add a solution of the JQ1-PEG2-OMs intermediate (1.1 eq) in anhydrous DMF.

-

Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate.

-

Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Western Blot Analysis for PROTAC-Induced Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[1]

-

Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples and prepare them for SDS-PAGE. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[9]

Signaling Pathways and Experimental Workflows

The strategic use of this compound in drug design allows for the modulation of key signaling pathways implicated in diseases such as cancer.

PROTAC-Mediated Degradation and Downstream Signaling

PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This catalytic process is illustrated in the following workflow.

Caption: PROTAC-mediated protein degradation pathway.

A key example of a signaling pathway targeted by PROTACs is the KRAS pathway, which is frequently mutated in various cancers. PROTACs designed to degrade oncogenic KRAS mutants can effectively shut down downstream signaling cascades, such as the RAF-MEK-ERK pathway, thereby inhibiting cancer cell proliferation and survival.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stratech.co.uk [stratech.co.uk]

- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEGylation with Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Short PEG Linkers in Bioconjugation

In the landscape of advanced drug development, particularly within the realms of Antibody-Drug Conjugates (ADCs), therapeutic proteins, and peptides, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—a process known as PEGylation—stands as a pivotal strategy for enhancing therapeutic profiles.[1] This technique is instrumental in improving the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, reduced renal clearance, and decreased immunogenicity.[2][3] While long PEG chains have been traditionally employed, there is a growing scientific and clinical interest in the use of short, discrete PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units.[4] These short linkers offer a unique set of advantages, including more precise control over the conjugate's properties, potentially higher in vitro potency, and distinct pharmacokinetic behaviors that can be advantageous for specific therapeutic applications, such as imaging.[5][6][7]

This technical guide provides a comprehensive exploration of PEGylation using short PEG linkers. It delves into the core principles, offers detailed experimental protocols for key methodologies, presents quantitative data to inform rational design, and provides visual representations of critical workflows and pathways to aid in the development of next-generation therapeutics.

The Multifaceted Role of Short PEG Linkers

Short PEG linkers are not merely inert spacers; they are functional components that significantly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[4] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[4][8]

In the context of ADCs, a well-designed short PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising stability.[4] For therapeutic proteins and peptides, short PEG linkers can enhance solubility and stability while minimizing the risk of steric hindrance that can sometimes be associated with longer PEG chains, thus preserving biological activity.[9] The choice of linker length is a critical design parameter that requires a careful balance between improving in vivo performance and maintaining potent biological activity.[5][9]

Data Presentation: A Quantitative Comparison

The selection of a PEG linker length involves a trade-off: while longer linkers generally improve in vivo performance by extending circulation time, they can sometimes diminish in vitro potency.[5] Conversely, short PEG linkers may retain high potency but can lead to more rapid clearance.[5] The following tables summarize quantitative data from various studies to highlight these critical differences.

Table 1: Impact of Short PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| PEG Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Reference |

| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline | [10] |

| PEG2 | IgG-mDPR-PEG2-MMAE | Rat | - | ~10 mL/day/kg | [11] |

| PEG4 | IgG-mDPR-PEG4-MMAE | Rat | - | ~7 mL/day/kg | [11] |

| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | ~5 mL/day/kg | [10][11][12] |

| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 | ~5 mL/day/kg | [10][11][12] |

| 4 kDa | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase vs. No PEG | Not Reported | [10][13] |

| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase vs. No PEG | Not Reported | [10][13] |

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

| PEG Length | ADC Example | Cell Line | IC50 (nM) | Reference |

| No PEG | Trastuzumab-vc-MMAE | SK-BR-3 | 0.1 | [14] |

| PEG4 | Trastuzumab-PEG4-vc-MMAE | SK-BR-3 | 0.3 | [14] |

| PEG8 | Trastuzumab-PEG8-vc-MMAE | SK-BR-3 | 0.5 | [14] |

| 4 kDa | ZHER2-PEG4K-MMAE | SKOV-3 | 4.5-fold reduction vs. No PEG | [13] |

| 10 kDa | ZHER2-PEG10K-MMAE | SKOV-3 | 22-fold reduction vs. No PEG | [13] |

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here are for illustrative purposes to show general trends.

Table 3: Impact of Short PEG Linker Length on Drug-to-Antibody Ratio (DAR)

| Linker-Payload | Conjugation Chemistry | PEG Spacer | Achieved DAR | Reference |

| Maleimide-Payload | Thiol | PEG2 | ~3.8 | [15] |

| Maleimide-Payload | Thiol | PEG4 | ~3.8 | [15] |

| SPAAC-Payload | Engineered Azide | PEG2 | ~1.9 | [15] |

| SPAAC-Payload | Engineered Azide | PEG4 | ~1.7 | [15] |

| Val-Cit-PABC-Payload | Thiol | PEG2 | 3.9 | [15] |

| Val-Cit-PABC-Payload | Thiol | PEG8 | 2.4 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to PEGylation with short PEG linkers.

Protocol 1: N-Terminal Specific PEGylation using mPEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein's N-terminus via reductive amination.[4][16][17]

Materials:

-

Protein of interest

-

Methoxy-PEG-aldehyde (mPEG-ALD) with a short PEG chain (e.g., PEG4, PEG8)[16]

-

Sodium cyanoborohydride (NaCNBH₃)[16]

-

Quenching Solution: 1 M Tris-HCl, pH 7.4[16]

-

Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)[4]

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[16]

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the Reaction Buffer to a concentration that will achieve the desired molar excess (typically 5- to 20-fold) over the protein.[16]

-

Reaction Initiation (Schiff Base Formation): Add the dissolved mPEG-ALD solution to the protein solution.[4]

-

Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20-50 mM.[16]

-

Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours.[4][16] The reaction progress can be monitored by RP-HPLC.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted mPEG-ALD. Incubate for 30-60 minutes at room temperature.[4]

-

Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and other small molecules, followed by IEX to separate mono-PEGylated species from unreacted and multi-PEGylated proteins.[4][]

Caption: Workflow for N-terminal specific PEGylation.

Protocol 2: Lysine (B10760008) PEGylation using mPEG-NHS Ester

This protocol describes the more random PEGylation of lysine residues using an N-hydroxysuccinimide (NHS) ester-activated PEG.[19][20][21]

Materials:

-

Protein of interest

-

Methoxy-PEG-NHS ester (mPEG-NHS) with a short PEG chain[19]

-

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.5[19]

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4[19]

-

Purification System: SEC or IEX[19]

-

Dry, water-miscible organic solvent (e.g., DMSO, DMF)[20]

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[19][20]

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in a minimal amount of dry organic solvent (e.g., DMSO) and then dilute in the Reaction Buffer to achieve a 5- to 20-fold molar excess.[19][20] The final concentration of the organic solvent should not exceed 10%.

-

Conjugation Reaction: Slowly add the dissolved mPEG-NHS solution to the protein solution with gentle stirring.[19]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16][19]

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[19]

-

Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and byproducts, followed by IEX to separate different PEGylated species.[][19]

Protocol 3: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

This protocol provides a general method for separating PEGylated proteins from unreacted protein and free PEG.[][22]

Materials:

-

HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)[22]

-

SEC column suitable for the molecular weight range of the analytes[22]

-

Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS)[22]

-

PEGylated protein reaction mixture

-

Standards for the native protein and activated PEG[22]

Procedure:

-

System Preparation: Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.[22]

-

Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm).[22] Dilute the sample in the Mobile Phase to a concentration within the detector's linear range.[22]

-

Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector (typically at 280 nm for protein).[22]

-

Data Analysis: Identify and integrate the peak areas corresponding to aggregates (if any), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to standards.[22]

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Protocol for Protein PEGylation [jenkemusa.com]

- 22. benchchem.com [benchchem.com]

Role of Bromo-PEG2-alcohol in PROTAC development

An In-depth Technical Guide on the Role of Bromo-PEG2-alcohol in PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of this compound as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its role in modulating the physicochemical and biological characteristics of PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of the resulting degraders.

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native quality control machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation of a target protein.[2][3]

A PROTAC molecule consists of three essential components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).

-

A chemical linker that connects the two ligands.[4]

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy.[5] Its length, composition, and flexibility profoundly influence the molecule's solubility, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase) required for protein degradation.[1][6] Among the vast array of available linker chemistries, short polyethylene (B3416737) glycol (PEG) units are frequently employed. This compound is a versatile bifunctional building block that serves as an accessible and effective starting point for constructing these crucial linkers.[7][8]

Chemical Properties and Synthetic Utility of this compound

This compound is a bifunctional molecule featuring a two-unit PEG chain terminated by a reactive bromide at one end and a hydroxyl group at the other.[9] This dual functionality allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.

-

Bromo Group (-Br): Functions as an excellent leaving group for nucleophilic substitution reactions. It is typically used to alkylate nucleophiles like phenols, thiols (cysteines), or amines (lysines) present on one of the PROTAC's ligands or a precursor.[9][10][11]

-

PEG2 Spacer: The hydrophilic diethylene glycol chain enhances the aqueous solubility of the final PROTAC, a common challenge for these large molecules.[5][12] It also provides a flexible spacer of a defined length (approximately 7-8 Å) to orient the two ligands for optimal ternary complex formation.[]

-

Alcohol Group (-OH): The terminal hydroxyl group serves as a second synthetic handle. It can be activated (e.g., by conversion to a tosylate or mesylate) or directly used in reactions like etherification to attach the second ligand, completing the PROTAC structure.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound, 57641-66-4 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 14. Bromo-PEG-alcohol | AxisPharm [axispharm.com]

Applications of Bromo-PEG2-alcohol in antibody-drug conjugates (ADCs)

An In-Depth Technical Guide to the Applications of Bromo-PEG2-alcohol in Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells. This approach combines the antigen-targeting specificity of monoclonal antibodies with the cell-killing power of small-molecule drugs, thereby enhancing efficacy while minimizing systemic toxicity. The linker, a critical component connecting the antibody to the cytotoxic payload, is pivotal to the ADC's stability, pharmacokinetics, and mechanism of action.[1][2][3]

Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design.[4][] The incorporation of PEG chains, a process known as PEGylation, addresses key challenges, particularly the hydrophobicity of many potent payloads.[4][6] PEG linkers enhance the hydrophilicity and solubility of the entire ADC, which can mitigate aggregation, improve stability, and allow for higher drug-to-antibody ratios (DARs).[4][6][7] Furthermore, the increased hydrodynamic size conferred by PEGylation can prolong the ADC's circulation half-life by reducing renal clearance, leading to greater tumor accumulation.[4][7]

This compound is a heterobifunctional linker precursor that offers a short, discrete PEG chain for ADC development. Its structure contains a terminal bromide and a terminal hydroxyl group, providing two distinct chemical handles for sequential and controlled conjugation reactions.[8][9][10] The bromide is an excellent leaving group for nucleophilic substitution, often with thiol-containing molecules, while the hydroxyl group can be derivatized to react with other functional groups on the antibody or payload.[8][11] This guide provides a comprehensive technical overview of the properties, applications, and experimental methodologies for utilizing this compound in the synthesis and characterization of ADCs.

Physicochemical Properties of this compound

This compound is a well-defined, monodisperse PEG linker. Its bifunctional nature allows for versatile and controlled conjugation strategies.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-bromoethoxy)ethanol | N/A |

| CAS Number | 57641-66-4 | [8] |

| Molecular Formula | C4H9BrO2 | [8] |

| Molecular Weight | 169.02 g/mol | [8][10] |

| Appearance | Liquid/Oil | N/A |

| Purity | Typically >95% | [10] |

| Solubility | Soluble in aqueous media, DCM, DMF, DMSO | [8] |

| Key Functional Groups | Terminal Bromide, Terminal Hydroxyl | [8][10] |

Core Applications and Advantages in ADC Development

The unique structure of this compound makes it a versatile tool for constructing ADCs. The two different functional groups allow for orthogonal conjugation strategies, enabling the sequential attachment of the payload and the antibody with high precision.

-

Enhanced Hydrophilicity : The hydrophilic PEG2 spacer increases the water solubility of the ADC construct. This is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation and improve the overall stability and manufacturability of the ADC.[4][6][7]

-

Controlled Conjugation : The bromide and hydroxyl groups offer orthogonal reactivity. The bromide readily reacts with nucleophiles like thiols (from cysteine residues or a thiol-containing payload) via an alkylation reaction to form a stable thioether bond.[11][12] The terminal hydroxyl group can be chemically modified—for instance, through oxidation to a carboxylic acid or activation to an NHS ester—to react with amine groups (from lysine (B10760008) residues on the antibody).[13][14] This allows for a controlled, step-wise synthesis process.

-

Defined Spacer Length : As a discrete PEG linker, this compound provides a precise and uniform spacer between the antibody and the payload. This defined length can be crucial for minimizing steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.[15]

Strategic Workflows in ADC Development

The development of an ADC using this compound involves a multi-stage process, from initial synthesis and conjugation to comprehensive analytical characterization and functional evaluation.

General Mechanism of Action for an Antibody-Drug Conjugate

The ultimate goal of an ADC is to deliver a payload to a target cell. This process involves several key steps, beginning with systemic circulation and culminating in payload-induced cytotoxicity.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).[16]

Workflow for ADC Synthesis using this compound

The synthesis of an ADC with this compound is a sequential process that requires careful control over reaction conditions to ensure an efficient and reproducible outcome.

Caption: Workflow for ADC synthesis using a this compound precursor.

Workflow for ADC Characterization

Following synthesis and purification, the ADC must be rigorously characterized to determine its critical quality attributes, which are essential for ensuring its safety and efficacy.[17]

Caption: Workflow for the analytical characterization of a purified ADC.[17][18]

Quantitative Data on the Impact of PEG Linkers

The length and structure of the PEG linker are critical design parameters that directly influence the pharmacokinetic and pharmacodynamic properties of an ADC. The following data, compiled from studies on various ADCs, provide context for the expected performance of conjugates made with a short PEG2 linker.

Table 1: Impact of Linear PEG Linker Length on ADC Half-Life and Cytotoxicity

Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life.[4] However, this can sometimes be accompanied by a decrease in in-vitro potency, a trade-off that must be carefully balanced.[16][19]

| Conjugate | PEG Moiety | In Vivo Half-Life (mice) | In Vitro Cytotoxicity (IC50, nM) | Reference(s) |

| Affibody-MMAE | No PEG | 19.6 min | 5.2 | [19] |

| Affibody-MMAE | 4 kDa Linear PEG | 49.0 min | 23.4 | [19] |

| Affibody-MMAE | 10 kDa Linear PEG | 219.6 min | 117.0 | [19] |

Table 2: Impact of Linker Architecture on ADC Clearance (High DAR)

For ADCs with a high drug-to-antibody ratio (DAR), the three-dimensional structure of branched PEGs can provide a more effective hydrophilic shield compared to linear PEGs, resulting in reduced clearance rates.[20]

| Linker Architecture (DAR 8) | ADC Construct | Clearance Rate (mL/day/kg) | Reference(s) |

| Linear (L-PEG24) | Trastuzumab-DM1 | High | [20] |

| Branched (Pendant, P-(PEG12)2) | Trastuzumab-DM1 | Low | [20] |

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound. These should be optimized for each specific antibody, payload, and application.

Protocol 1: Functionalization of this compound (Oxidation to Carboxylic Acid)

To conjugate the linker to amine residues (e.g., lysines) on an antibody, the terminal hydroxyl group must first be converted to a reactive carboxylic acid.

Materials:

-

This compound

-

Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent (e.g., TEMPO)

-

Dichloromethane (DCM)

-

Sodium bisulfite

-

Saturated sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the solution. The reaction is exothermic and the color will change from orange to green/brown.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) or a saturated solution of sodium bisulfite.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with DCM.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Bromo-PEG2-acid product by silica gel column chromatography.

-

Confirm the structure and purity of the final product using NMR and MS analysis.

Protocol 2: ADC Synthesis via Lysine Conjugation

This protocol describes the conjugation of a payload-linker construct (where the linker has a terminal carboxylic acid) to the surface-accessible lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Payload-PEG2-acid conjugate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer (e.g., 100 mM HEPES, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation : Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

Activation of Drug-Linker : Dissolve the Payload-PEG2-acid conjugate (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid, forming an NHS ester. Incubate for 15-30 minutes at room temperature.[13]

-

Conjugation Reaction : Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity. Gently mix and incubate at room temperature for 1-2 hours.[6][13]

-